molecular formula C44H57F3N11O16P B6295907 H-Trp-Phe-Tyr-Ser(PO3H2)-Pro-Arg-pNA Trifluoroacetate CAS No. 202739-41-1

H-Trp-Phe-Tyr-Ser(PO3H2)-Pro-Arg-pNA Trifluoroacetate

Cat. No. B6295907
CAS RN: 202739-41-1
M. Wt: 1084.0 g/mol
InChI Key: YSHLSTAYZSZTRK-PNAPMIHMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-Trp-Phe-Tyr-Ser(PO3H2)-Pro-Arg-pNA Trifluoroacetate (H-TPYSPR-pNA-TFA) is a synthetic peptide derived from the amino acid sequence of the human peptide hormone adrenocorticotropin (ACTH). This peptide has been widely studied in the scientific community due to its potential applications in medical research and drug development. H-TPYSPR-pNA-TFA is a synthetic peptide with a high affinity for the ACTH receptor and has been used in a variety of scientific research applications.

Mechanism of Action

H-TPYSPR-pNA-TFA binds to the H-Trp-Phe-Tyr-Ser(PO3H2)-Pro-Arg-pNA Trifluoroacetate receptor, which is found in the adrenal glands. Upon binding, the peptide activates the receptor, which leads to the release of cortisol and other hormones. These hormones then act on various organs and tissues in the body to regulate a variety of physiological processes, such as metabolism, stress response, and immune system function.
Biochemical and Physiological Effects
H-TPYSPR-pNA-TFA has been shown to have a number of biochemical and physiological effects. It has been shown to increase cortisol production, regulate glucose metabolism, and modulate the immune system. In addition, H-TPYSPR-pNA-TFA has been shown to have anti-inflammatory, anti-oxidant, and anti-apoptotic effects.

Advantages and Limitations for Lab Experiments

H-TPYSPR-pNA-TFA has several advantages for use in lab experiments. It is a stable peptide, has a high affinity for the H-Trp-Phe-Tyr-Ser(PO3H2)-Pro-Arg-pNA Trifluoroacetate receptor, and can be easily synthesized using SPPS. However, there are also some limitations to its use. H-TPYSPR-pNA-TFA is a synthetic peptide and is not found naturally in the body, so its effects may not be the same as those of naturally occurring this compound. In addition, the peptide is expensive and difficult to obtain in large quantities.

Future Directions

H-TPYSPR-pNA-TFA has a number of potential future applications in medical research and drug development. It could be used to develop new drugs that target the H-Trp-Phe-Tyr-Ser(PO3H2)-Pro-Arg-pNA Trifluoroacetate receptor, as well as drugs that could modulate cortisol production or regulate glucose metabolism. In addition, H-TPYSPR-pNA-TFA could be used to study the effects of this compound on various organs and tissues in the body, as well as its effects on various disease states. Finally, H-TPYSPR-pNA-TFA could be used to study the effects of this compound on aging and longevity.

Synthesis Methods

H-TPYSPR-pNA-TFA is synthesized using a solid-phase peptide synthesis (SPPS) method. This method involves the stepwise assembly of amino acid residues on a solid support. The peptide is then cleaved from the support material and purified by reverse-phase HPLC. The peptide is then activated with trifluoroacetic acid (TFA) to form the active peptide H-TPYSPR-pNA-TFA.

Scientific Research Applications

H-TPYSPR-pNA-TFA has been used in a variety of scientific research applications. It has been used as a tool for studying the structure and function of the H-Trp-Phe-Tyr-Ser(PO3H2)-Pro-Arg-pNA Trifluoroacetate receptor, and for screening for potential drugs that could target the receptor. H-TPYSPR-pNA-TFA has also been used in studies of the biochemical and physiological effects of this compound on the body.

properties

IUPAC Name

[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-oxopropyl] dihydrogen phosphate;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H56N11O14P.C2HF3O2/c1-24(54)35(43)40(60)50-32(21-25-7-3-2-4-8-25)37(57)49-31(22-26-11-17-29(55)18-12-26)38(58)51-33(23-67-68(64,65)66)41(61)52-20-6-10-34(52)39(59)48-30(9-5-19-46-42(44)45)36(56)47-27-13-15-28(16-14-27)53(62)63;3-2(4,5)1(6)7/h2-4,7-8,11-18,24,30-35,54-55H,5-6,9-10,19-23,43H2,1H3,(H,47,56)(H,48,59)(H,49,57)(H,50,60)(H,51,58)(H4,44,45,46)(H2,64,65,66);(H,6,7)/t24-,30+,31+,32+,33+,34+,35+;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSHLSTAYZSZTRK-PNAPMIHMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(COP(=O)(O)O)C(=O)N3CCCC3C(=O)NC(CCCN=C(N)N)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-])N)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](COP(=O)(O)O)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-])N)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H57F3N11O16P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1084.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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